molecular formula C37H35N2NaO6S2 B12725878 Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium, sodium salt CAS No. 85353-70-4

Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium, sodium salt

Cat. No.: B12725878
CAS No.: 85353-70-4
M. Wt: 690.8 g/mol
InChI Key: SLJRCWQWQHHOSI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium, sodium salt is a complex organic compound known for its vibrant blue colorThe compound has the molecular formula C37H36N2O6S2Na and a molecular weight of 792.88 g/mol .

Preparation Methods

The synthesis of Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium, sodium salt involves several steps. The process typically starts with the reaction of ethylbenzene with sulfuric acid to produce ethylbenzene sulfonic acid. This intermediate is then reacted with benzaldehyde derivatives under basic conditions to form the desired compound. Industrial production methods often involve large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate groups. Common reagents used in these reactions include strong acids like sulfuric acid, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to certain biological molecules.

    Industry: Widely used as a food dye and in cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its ability to bind to specific molecular targets. In biological systems, it can interact with proteins and enzymes, altering their activity. The sulfonate groups play a crucial role in its binding affinity, allowing it to form stable complexes with various biomolecules. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium, sodium salt is unique due to its specific structure and functional groups. Similar compounds include:

Properties

CAS No.

85353-70-4

Molecular Formula

C37H35N2NaO6S2

Molecular Weight

690.8 g/mol

IUPAC Name

sodium;[N-ethyl-4-[[4-[ethyl-[phenyl(sulfonato)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]-phenylmethanesulfonate

InChI

InChI=1S/C37H36N2O6S2.Na/c1-3-38(36(46(40,41)42)31-16-10-6-11-17-31)33-24-20-29(21-25-33)35(28-14-8-5-9-15-28)30-22-26-34(27-23-30)39(4-2)37(47(43,44)45)32-18-12-7-13-19-32;/h5-27,36-37H,3-4H2,1-2H3,(H-,40,41,42,43,44,45);/q;+1/p-1

InChI Key

SLJRCWQWQHHOSI-UHFFFAOYSA-M

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)C(C3=CC=CC=C3)S(=O)(=O)[O-])C=C2)C4=CC=CC=C4)C(C5=CC=CC=C5)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.